molecular formula C4H7ClF3N B3418549 (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 1258640-83-3

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3418549
CAS No.: 1258640-83-3
M. Wt: 161.55 g/mol
InChI Key: SOHXDJVKUXKZIJ-LJUKVTEVSA-N
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Description

(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a trifluoromethyl (-CF₃) substituent. The cyclopropane ring imposes significant steric and electronic constraints, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in pharmaceutical chemistry.

Properties

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHXDJVKUXKZIJ-LJUKVTEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-83-3
Record name rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) in the presence of secondary amines . The reaction conditions often require a base and a suitable solvent to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can influence the biological activity of target compounds, making it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its trifluoromethyl group can enhance the stability and performance of these products, making it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards target proteins, enzymes, or receptors. This interaction can modulate biological processes, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogous cyclopropane amine hydrochlorides, emphasizing substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride -CF₃ C₄H₇ClF₃N 177.56 Not explicitly provided High metabolic stability; potential use in receptor-targeting drugs
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride 4-Fluorophenyl C₉H₁₁ClFN 187.64 1314324-00-9 Ticagrelor impurity; phenyl group increases molecular weight and π-π stacking potential
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride 3-Cl-4-F-phenyl C₉H₉Cl₂FN 222.09 TRC-C371240-250MG Enhanced lipophilicity and halogen bonding; used in pesticide intermediates
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride 3,4-Difluorophenyl C₉H₁₀ClF₂N 209.63 1402222-66-5 Improved solubility over mono-halogenated analogs; antiviral research
rac-(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride 6-Bromo-pyridinyl C₈H₁₁BrCl₂N₂ 298.00 EN300-6878303 Bromine adds steric bulk; applications in kinase inhibitors

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) : The -CF₃ group is strongly electron-withdrawing, reducing basicity of the amine and increasing resistance to oxidative metabolism. This enhances oral bioavailability compared to phenyl-substituted analogs .
  • Halogenated Phenyl Groups: Fluorine or chlorine atoms on phenyl rings improve membrane permeability via increased lipophilicity.
  • Heterocyclic Substituents : Pyridinyl or boronic acid groups (e.g., ) introduce hydrogen-bonding capabilities, useful in targeting polar enzyme active sites .

Stereochemical Considerations

The (1R,2S) configuration imposes distinct spatial arrangements compared to enantiomers like (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride. For example, the (1R,2R)-isomer is documented in receptor-binding applications, suggesting that stereochemistry critically influences target affinity .

Biological Activity

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a fluorinated compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, along with an amine functional group. Its molecular formula is C4H7ClF3N, and it has a molecular weight of approximately 155.56 g/mol. The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, potentially modulating various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, influencing cellular signaling processes.

Synthesis Methods

The synthesis of this compound typically involves the trifluoromethylation of cyclopropane derivatives. Common methods include:

  • Trifluoromethylating Agents : Use of sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of secondary amines.
  • Catalytic Systems : Advanced catalytic systems are employed for large-scale production to enhance yield and purity.

Biological Activity Overview

Recent studies have highlighted the potential biological activities associated with this compound:

Activity Type Description
Antitumor Activity Exhibits cytotoxic effects in various cancer cell lines through apoptosis induction.
Antimicrobial Properties Demonstrated efficacy against specific bacterial strains, suggesting potential as an antibiotic.
Neuroprotective Effects Shown to protect neuronal cells from oxidative stress in vitro.

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Effects

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) below 5 µg/mL for certain strains, indicating its promise as a novel antimicrobial agent.

Research Findings

Recent literature has further explored the structure-activity relationship (SAR) of this compound:

  • Binding Affinity : The trifluoromethyl group was found to enhance binding affinity to target proteins by stabilizing interactions through hydrophobic effects.
  • Selectivity Profiles : Variations in substitution patterns on the cyclopropane ring were shown to affect selectivity towards different biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

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